![molecular formula C24H23N5O3S B2391385 N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide CAS No. 1172823-65-2](/img/structure/B2391385.png)

N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

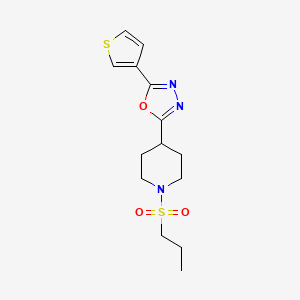

The compound “N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide” is also known as RH-34 . It acts as a potent and selective partial agonist for the 5-HT 2A serotonin receptor subtype . It was derived by structural modification of the selective 5-HT 2A antagonist ketanserin .

Molecular Structure Analysis

The molecular formula of RH-34 is C18H19N3O3 . The compound has a molar mass of 325.368 g/mol . Further structural analysis would require more specific information or advanced analytical techniques not available in the retrieved sources.Scientific Research Applications

- The compound’s structure suggests potential antiproliferative activity. Researchers have synthesized related compounds and evaluated their effects on cancer cells . Investigating its cytotoxicity, mechanism of action, and selectivity against specific cancer types could be a valuable avenue for further study.

- Amines like this compound can serve as fluorescent dyes due to their unique electronic properties. Researchers have explored benzanthrone derivatives for their luminescent properties . Investigating the fluorescence behavior of this compound and its potential as a bioimaging agent could be worthwhile.

- The synthesis of azomethines from amines and aromatic aldehydes has been well-established . These azomethines can be suitable components for “guest-host” liquid-crystal systems used in electro-optic displays. Investigating the liquid-crystal behavior of this compound could be interesting.

- The compound’s poor solubility in water may limit its practical applications. Researchers could explore formulation strategies (such as micelles or nanoparticles) to enhance its solubility and bioavailability .

- The benzylic position in the compound is chemically interesting. Investigating its reactivity, such as substitution or oxidation reactions, could provide insights into its synthetic versatility .

Anticancer Research

Fluorescent Dye and Imaging Agents

Liquid-Crystal Systems

Solubility Enhancement Strategies

Benzylic Position Reactions

Kirilova, A., Puˇckins, A., Belyakov, S., & Kirilova, E. (2021). 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. Molbank, 2021, M1287. Read more Fingolimod analogue: N-(4-(2-((4-methoxybenzyl)amino)ethyl)phenyl)heptanamide (MPH). (2020). Archives of Pharmacal Research, 43(3), 281–288. Read more Khan Academy. (n.d.). Reactions at the benzylic position. Watch video

Mechanism of Action

As a partial agonist for the 5-HT 2A serotonin receptor subtype, RH-34 likely binds to these receptors and induces a response, but not to the same extent as a full agonist would . This can have various effects on the body, depending on the specific role of the 5-HT 2A receptors in different tissues.

properties

IUPAC Name |

N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O3S/c1-32-16-8-6-15(7-9-16)10-26-22(30)12-29-23(19-13-33-14-21(19)28-29)27-24(31)18-11-25-20-5-3-2-4-17(18)20/h2-9,11,25H,10,12-14H2,1H3,(H,26,30)(H,27,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCNRCFHDWLKGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=CNC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2391303.png)

![N-(4-chlorobenzyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2391304.png)

![2-{4-[(Diethylamino)sulfonyl]phenyl}-5-pyrrolidinyl-1,3-oxazole-4-carbonitrile](/img/structure/B2391308.png)

![4-chloro-N'-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide](/img/structure/B2391312.png)

![(E)-4-(Dimethylamino)-N-[(3-methyl-4-phenylphenyl)methyl]but-2-enamide](/img/structure/B2391316.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2391317.png)

![Benzyl 5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2391322.png)